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Compound of Interest

Compound Name: 3-Iminopropanal

Cat. No.: B15486616 Get Quote

Disclaimer: Experimental spectroscopic data for 3-aminopropenal is not readily available in

public databases. This guide presents predicted spectroscopic data based on computational

models and general experimental protocols applicable to the analysis of small, polar organic

molecules.

Introduction
3-Aminopropenal, a reactive aldehyde containing an amino group, is a molecule of interest in

various chemical and biological studies. Its structural elucidation and characterization rely

heavily on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This technical guide

provides an overview of the expected spectroscopic data for 3-aminopropenal and outlines

generalized experimental protocols for its analysis. Due to the limited availability of

experimental data, this document primarily relies on predicted spectral information.

Predicted Spectroscopic Data
The following tables summarize the predicted and key mass spectrometry data for 3-

aminopropenal. It is crucial to note that these are computationally generated values and may

differ from experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 3-Aminopropenal
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Chemical Shift (δ) ppm Multiplicity Assignment

~9.7 Triplet H-1 (Aldehyde)

~3.2 Triplet
H-3 (Methylene adjacent to

NH₂)

~2.8 Quartet
H-2 (Methylene adjacent to

C=O)

Solvent: D₂O, Spectrometer Frequency: 500 MHz. Data sourced from the Human Metabolome

Database (predicted).[1]

Note on ¹³C NMR Data: Predicted ¹³C NMR data for 3-aminopropenal is not readily available in

the searched databases.

Mass Spectrometry (MS)
Table 2: Mass Spectrometry Data for 3-Aminopropenal

Parameter Value Source

Molecular Formula C₃H₅NO PubChem

Molecular Weight 71.08 g/mol PubChem

Exact Mass 71.03711 Da PubChem

[M+H]⁺ (m/z) 74 PubMed

The mass spectrum of 3-aminopropenal is expected to show a molecular ion peak

corresponding to its molecular weight. Under electrospray ionization (ESI) in positive mode, the

protonated molecule [M+H]⁺ is readily observed.[2]

Infrared (IR) Spectroscopy
Experimental IR spectroscopic data for 3-aminopropenal is not available in the public domain.

However, the spectrum is expected to exhibit characteristic absorption bands for the functional

groups present:
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N-H stretch: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the primary

amine.

C=O stretch: A strong, sharp band around 1720-1740 cm⁻¹ characteristic of an aldehyde.

C-H stretch (aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

C-N stretch: A band in the region of 1000-1250 cm⁻¹.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of a small,

polar organic molecule like 3-aminopropenal.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified 3-aminopropenal in approximately 0.6-

0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a clean, dry NMR

tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

resolution and sensitivity.

Data Acquisition:

Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters to

optimize include the number of scans, relaxation delay, and spectral width.

For ¹³C NMR, a larger sample quantity (20-50 mg) may be necessary. A proton-decoupled

pulse sequence is typically used to simplify the spectrum and enhance sensitivity.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or

an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
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Ensure the ATR crystal is clean.

Place a small amount of the liquid or solid 3-aminopropenal sample directly onto the

crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal.

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.

Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of 3-aminopropenal (typically 1-10 µg/mL) in a

suitable volatile solvent system (e.g., methanol, acetonitrile, or a mixture with water)

compatible with the chosen ionization method.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such

as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is

used. High-resolution mass spectrometers (e.g., TOF or Orbitrap) are preferred for accurate

mass measurements.

Data Acquisition:

Introduce the sample into the mass spectrometer.

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. For high-

resolution instruments, this will provide the exact mass of the molecular ion.
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Data Processing: The data system processes the ion signals to generate a mass spectrum,

which is a plot of relative ion intensity versus m/z.

Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

characterization of a novel or synthesized compound like 3-aminopropenal.
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Caption: A generalized workflow for the spectroscopic analysis and structure elucidation of a

small organic molecule.

Conclusion
The spectroscopic characterization of 3-aminopropenal is essential for its unambiguous

identification and for understanding its chemical properties. While experimental data is sparse,

predicted spectra and established analytical methodologies provide a solid framework for its

analysis. The combination of NMR, IR, and MS techniques, as outlined in this guide, offers a

comprehensive approach to confirming the structure and purity of this reactive aldehyde, which
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is crucial for its application in research and development. It is imperative for researchers

working with this compound to perform their own spectroscopic analyses to obtain definitive

experimental data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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